molecular formula C14H30O6 B12646971 18-Methyl-2,5,8,11,14,17-hexaoxanonadecane CAS No. 63095-29-4

18-Methyl-2,5,8,11,14,17-hexaoxanonadecane

Cat. No.: B12646971
CAS No.: 63095-29-4
M. Wt: 294.38 g/mol
InChI Key: BGKYXKRAQUSQCT-UHFFFAOYSA-N
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Description

18-Methyl-2,5,8,11,14,17-hexaoxanonadecane is an organic compound with the molecular formula C14H30O6 It is characterized by the presence of multiple ether linkages and a methyl group, making it a member of the polyether family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18-Methyl-2,5,8,11,14,17-hexaoxanonadecane typically involves the reaction of specific organic compounds under controlled conditions. One common method is through the etherification of polyhydroxy compounds with methylating agents. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale etherification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

18-Methyl-2,5,8,11,14,17-hexaoxanonadecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ether linkages in the compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

18-Methyl-2,5,8,11,14,17-hexaoxanonadecane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in the study of biological membranes and as a component in the formulation of biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.

    Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.

Mechanism of Action

The mechanism of action of 18-Methyl-2,5,8,11,14,17-hexaoxanonadecane involves its interaction with molecular targets through its ether linkages and methyl group. These interactions can influence the compound’s solubility, reactivity, and ability to form complexes with other molecules. The pathways involved may include hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11,14,17,20,23-Octaoxadocosane: Another polyether compound with similar ether linkages but a different molecular structure.

    Polyethylene Glycol (PEG): A widely used polyether with applications in medicine, biology, and industry.

Uniqueness

18-Methyl-2,5,8,11,14,17-hexaoxanonadecane is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its combination of ether linkages and a methyl group makes it particularly useful in specialized applications where other polyethers may not be suitable.

Properties

CAS No.

63095-29-4

Molecular Formula

C14H30O6

Molecular Weight

294.38 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propane

InChI

InChI=1S/C14H30O6/c1-14(2)20-13-12-19-11-10-18-9-8-17-7-6-16-5-4-15-3/h14H,4-13H2,1-3H3

InChI Key

BGKYXKRAQUSQCT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCOCCOCCOCCOCCOC

Origin of Product

United States

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